Uridine-d12
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-d12 involves the incorporation of deuterium atoms into the uridine molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the catalytic hydrogenation of uridine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and yield. The process may include steps such as crystallization, chromatography, and lyophilization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Uridine-d12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert this compound into dihydrouridine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include various uracil and dihydrouridine derivatives, which can be further utilized in biochemical and pharmaceutical research .
Scientific Research Applications
Uridine-d12 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to investigate biochemical pathways and enzyme activities.
Biology: Employed in studies of nucleic acid metabolism and RNA synthesis.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools .
Mechanism of Action
Uridine-d12 exerts its effects by participating in various biochemical pathways. It is incorporated into nucleic acids, where it plays a crucial role in RNA synthesis and metabolism. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. Molecular targets include enzymes involved in nucleotide metabolism, such as uridine phosphorylase and ribonucleotide reductase .
Comparison with Similar Compounds
Similar Compounds
Uridine: The non-deuterated form of Uridine-d12, commonly used in biochemical studies.
Uridine-15N2: A nitrogen-labeled form of uridine used in similar applications.
Uridine-13C: A carbon-labeled form of uridine used for metabolic studies.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in isotope labeling experiments. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies, making it a valuable tool for researchers .
Properties
Molecular Formula |
C9H12N2O6 |
---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
3,5,6-trideuterio-1-[(2R,3R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7-,8-/m1/s1/i1D,2D,3D2,4D,6D,7D,8D,12D,14D,15D/hD |
InChI Key |
DRTQHJPVMGBUCF-FQTNYLPISA-N |
Isomeric SMILES |
[2H]C1=C(N(C(=O)N(C1=O)[2H])[C@]2([C@](C([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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